molecular formula C16H12ClF3N4O2 B2605973 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-12-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2605973
CAS RN: 861206-12-4
M. Wt: 384.74
InChI Key: BKNAITWFBVAPQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring and a 1,2,4-triazolone ring. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and 1,2,4-triazolone rings suggests that this compound might have a planar structure. The electronegative trifluoromethyl group could introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The trifluoromethyl group is also quite stable, but it can be a good leaving group in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis of novel 1,2,4-triazole derivatives, showcasing their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various derivatives and screened them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms. This study highlights the potential of such compounds in developing antimicrobial agents (Bektaş et al., 2007).

Molecular Structure and Complex Formation

The molecular and supramolecular structures of related compounds, such as those involving pyridinyl and triazole rings, have been investigated. Castiñeiras et al. (2018) discussed the synthesis and structural assessment of a specific compound and its complex with HgCl2, shedding light on the potential for creating complexes with various applications (Castiñeiras et al., 2018).

Herbicidal Activity

Some compounds within this chemical family have been found to exhibit excellent herbicidal activity. Moran (2003) prepared compounds by condensation, demonstrating their effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).

EGFR Inhibitors for Cancer Treatment

Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. This research contributes to understanding the potential of these compounds in cancer therapy (Karayel, 2021).

Lipase and α-Glucosidase Inhibition

Compounds derived from related chemical structures have shown significant inhibition of lipase and α-glucosidase, suggesting potential applications in treating conditions such as obesity and diabetes. Bekircan et al. (2015) reported on the synthesis and evaluation of derivatives for their inhibitory activities, highlighting their therapeutic potential (Bekircan et al., 2015).

Mechanism of Action

Without specific context (such as whether this compound is intended to be a drug, a pesticide, etc.), it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could be studied for potential uses in fields like medicine or agriculture .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O2/c1-9-22-24(14-13(17)7-10(8-21-14)16(18,19)20)15(25)23(9)11-3-5-12(26-2)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNAITWFBVAPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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